Product packaging for L-Leucinamide, beta-alanyl-(Cat. No.:CAS No. 807308-99-2)

L-Leucinamide, beta-alanyl-

Cat. No.: B1405051
CAS No.: 807308-99-2
M. Wt: 201.27 g/mol
InChI Key: BKEGQARXHURXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Leucinamide, beta-alanyl- is a synthetic dipeptide composed of beta-alanine and L-leucinamide. This structure is of significant research interest due to the known biological activities of related beta-alanyl-dipeptides. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. While specific studies on L-Leucinamide, beta-alanyl- are limited, research on analogous compounds provides insight into its potential research applications. Beta-alanyl-dipeptides with branched-chain amino acids (BCAAs), such as beta-alanyl-L-leucine (Excitin-1), have been demonstrated to exhibit neuroactive properties. Central administration of these dipeptides has been shown to induce hyperactivity and stimulate the hypothalamus-pituitary-adrenal (HPA) axis in animal models, suggesting a role in central nervous system function . The dipeptide structure itself is considered crucial for this activity, as the effects are not replicated by administering the individual constitutive amino acids alone . Researchers may investigate L-Leucinamide, beta-alanyl- for its potential effects on brain chemistry and animal behavior, its stability and transport, or its interaction with enzymatic pathways. The presence of the leucinamide moiety may also be of interest in studies exploring substrates or inhibitors of aminopeptidases, which are enzymes known to have broad substrate specificity for oligopeptides . This product is intended for biochemical and neuroscientific research to further elucidate the function and mechanisms of synthetic dipeptides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N3O2 B1405051 L-Leucinamide, beta-alanyl- CAS No. 807308-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminopropanoylamino)-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-6(2)5-7(9(11)14)12-8(13)3-4-10/h6-7H,3-5,10H2,1-2H3,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEGQARXHURXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Interactions and Biocatalytic Transformations Involving β Alanyl L Leucinamide

Substrate Specificity and Recognition by Aminopeptidases

Aminopeptidases are a class of exopeptidases that catalyze the removal of amino acids from the N-terminus of peptides and proteins. Their interaction with β-Alanyl-L-Leucinamide is dictated by the specific structural features of the enzyme's active site and the chemical nature of the substrate.

Leucine (B10760876) Aminopeptidase (B13392206) (LAP) as a Hydrolytic Enzyme for L-Leucinamide

Leucine aminopeptidases (LAPs) are metalloenzymes known to preferentially catalyze the hydrolysis of N-terminal leucine residues from peptides and amides. wikipedia.orgworthington-biochem.com L-leucinamide, an amide of leucine, serves as a recognized substrate for this enzyme class. The enzymatic reaction involves the hydrolytic cleavage of the peptide bond, releasing L-leucine and ammonia. researchgate.netnih.gov The activity of LAP is dependent on divalent metal cations, such as Mn²⁺ or Mg²⁺, for its catalytic function. wikipedia.orgnih.gov The hydrolysis of L-leucinamide is a common method used to assay the activity of leucine aminopeptidase. nih.gov

Differential Recognition of L-Leucinamide by Specific LAP Isoforms

Leucine aminopeptidases are not a single monolithic entity but exist as various isoforms and types, classified into families such as M1 and M17 metallopeptidases. researchgate.net These isoforms can exhibit different substrate specificities and catalytic efficiencies. For instance, the microsomal Type IV-S leucine aminopeptidase from porcine kidney demonstrates varied activity depending on the substrate. Its hydrolytic activity towards L-leucine-p-nitroanilide is reported to be two to five times greater than its activity with L-leucinamide, indicating a differential recognition and processing of these substrates. This suggests that the specific isoform of LAP present in a given biological context can influence the rate and extent of L-leucinamide hydrolysis.

Aminopeptidase-Mediated Cleavage and Synthesis Dynamics

While aminopeptidases are primarily known for their hydrolytic (cleavage) activity, they can also catalyze the synthesis of peptide bonds under specific conditions. Research has demonstrated that certain aminopeptidases, such as the S9 aminopeptidase from Streptomyces thermocyaneoviolaceus, can be utilized for the synthesis of β-alanine-containing dipeptides. nih.govresearchgate.net In these biocatalytic systems, an activated β-alanine derivative, like β-alanine-benzyl ester, can act as the acyl donor. The enzyme then facilitates the formation of a peptide bond with an aminoacyl acceptor. nih.gov This dual capability for both synthesis and degradation highlights the dynamic nature of aminopeptidase interactions with substrates like β-Alanyl-L-Leucinamide, where the net direction of the reaction can be influenced by factors such as substrate concentrations and reaction conditions.

Involvement in β-Alanine Metabolic Enzyme Systems

The β-alanine component of β-Alanyl-L-Leucinamide is a non-proteinogenic amino acid that serves as a precursor for vital biomolecules. Its biosynthesis and incorporation into dipeptides are governed by specific enzyme systems.

Enzymatic Conversion of β-Alanine Precursors

The biosynthesis of β-alanine can occur through several enzymatic pathways, starting from various precursors. frontiersin.orgnih.gov A primary route in many microorganisms involves the α-decarboxylation of L-aspartate, a reaction catalyzed by L-aspartate-α-decarboxylase (ADC or PanD). utexas.eduresearchgate.net This enzyme is a key component in the synthesis of pantothenate (Vitamin B5), for which β-alanine is a necessary precursor. utexas.edunih.gov

Another significant pathway for β-alanine synthesis starts from fumaric acid. This process utilizes a dual-enzyme cascade involving aspartate ammonia-lyase (AspA) and L-aspartate-α-decarboxylase (ADC). frontiersin.orgnih.govmdpi.com AspA first catalyzes the conversion of fumaric acid to L-aspartate, which is then decarboxylated by ADC to yield β-alanine. frontiersin.orgnih.gov Other precursors, such as β-aminopropionitrile, can also be converted to β-alanine by nitrilase enzymes. frontiersin.orgnih.gov

Enzymatic Pathways for β-Alanine Synthesis
Precursor SubstrateKey Enzyme(s)Enzyme Commission (EC) NumberReaction Description
L-AspartateL-Aspartate-α-decarboxylase (ADC/PanD)4.1.1.11Direct decarboxylation of L-aspartate to β-alanine. utexas.eduresearchgate.net
Fumaric AcidAspartate ammonia-lyase (AspA) & L-Aspartate-α-decarboxylase (ADC)4.3.1.1 & 4.1.1.11Two-step conversion of fumaric acid to L-aspartate, then to β-alanine. nih.gov
β-AminopropionitrileNitrilase3.5.5.1Hydrolysis of the nitrile group to form β-alanine. frontiersin.org
Uracil (B121893)Multiple enzymes including β-ureidopropionase3.5.1.6Degradation pathway of pyrimidines yielding β-alanine. utexas.edunih.gov

β-Alanyl Dipeptide Biosynthesis and Degradation (e.g., Carnosine)

β-alanine is a fundamental building block for the biosynthesis of several important dipeptides, most notably carnosine (β-alanyl-L-histidine). utexas.edu The synthesis of carnosine is catalyzed by the enzyme carnosine synthase, which facilitates the condensation of β-alanine and L-histidine. utexas.edu This process is particularly active in skeletal muscle and brain tissue.

Interestingly, enzymes typically known for hydrolysis, like certain aminopeptidases, have been shown to synthesize β-alanyl dipeptides. For example, the S9 aminopeptidase from Streptomyces can produce carnosine methyl ester when provided with β-alanine-benzyl ester and L-histidine methyl ester. nih.gov This demonstrates that the enzymatic machinery for creating β-alanyl peptides is not limited to dedicated synthases and can include peptidases operating in a synthetic capacity. The degradation of these dipeptides is carried out by dipeptidases, which hydrolyze the peptide bond to release the constituent amino acids.

Enzymes in β-Alanyl Dipeptide Metabolism
ProcessDipeptide ExampleEnzymeSubstratesProducts
BiosynthesisCarnosineCarnosine Synthaseβ-Alanine, L-Histidine, ATPCarnosine, ADP, Phosphate (B84403) utexas.edu
Biosynthesis (in vitro)Carnosine Methyl EsterS9 Aminopeptidaseβ-Alanine-benzyl ester, L-Histidine methyl esterCarnosine methyl ester nih.gov
DegradationCarnosineCarnosinase (Dipeptidase)Carnosine, H₂Oβ-Alanine, L-Histidine

Peptidomimetic Design Principles and β Alanyl L Leucinamide Analogues

Conceptual Framework of Peptidomimetic Design in Peptide Chemistry

Peptidomimetic design is a discipline within medicinal chemistry focused on the development of compounds that mimic the structure and function of natural peptides. These synthetic molecules, known as peptidomimetics, are crafted to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. longdom.org The primary goal is to create a non-peptidic molecule that replicates the action of a reference peptide, thereby offering improved drug-like properties, including enhanced receptor affinity, greater selectivity, and optimized pharmacokinetics. longdom.org

The conceptual framework for designing peptidomimetics generally follows two principal approaches:

The Medicinal Chemistry Approach: This strategy involves a systematic, stepwise replacement of moieties within a known bioactive peptide with non-peptide fragments. nih.gov The process continues until a small, non-peptide molecule is achieved that retains or improves upon the biological activity of the original peptide.

The Biophysical Approach: This method relies on a hypothesized model of the peptide's bioactive conformation—the specific three-dimensional shape it adopts when interacting with its biological target. Based on this structural hypothesis, peptidomimetics are designed by arranging the crucial chemical functionalities onto a novel, often rigid, organic scaffold. nih.gov This approach aims to "freeze" the molecule in its active shape, which can lead to increased potency and selectivity.

The field has evolved from making simple local modifications to a bioactive peptide to a more ad hoc rational design process. This modern approach focuses on the precise positioning of pharmacophoric elements and interacting groups in three-dimensional space to achieve the desired biological effect. longdom.org Ultimately, the aim is to develop molecules that maintain the desired biological activity while possessing the structural diversity necessary for optimizing specificity, oral bioavailability, and pharmacokinetic profiles.

Design ApproachDescriptionPrimary Goal
Medicinal Chemistry Stepwise replacement of peptide parts with non-peptide units.Convert a peptide into a small, non-peptide molecule with similar activity.
Biophysical Design based on a hypothesis of the peptide's active 3D shape, using a scaffold.Create a molecule that mimics the key stereochemical features of the target peptide's bioactive conformation.

Rational Design and Synthesis of β-Alanyl-L-Leucinamide-Based Peptidomimetics

The rational design of peptidomimetics based on the β-Alanyl-L-Leucinamide scaffold leverages the unique structural properties of β-amino acids. Unlike their α-amino acid counterparts, β-amino acids feature an additional carbon atom in their backbone, which imparts distinct conformational preferences and enhanced stability against enzymatic degradation. acs.org

The design process for a β-Alanyl-L-Leucinamide peptidomimetic would typically involve several key strategies: nih.gov

Direct Conversion: Translating the sequence of a known bioactive α-peptide into a β-peptide sequence. This serves as a starting point for further optimization.

Side Chain Placement: Strategically positioning the isobutyl side chain of the leucine (B10760876) residue and other functional groups to mimic the spatial arrangement of critical residues in a target-binding peptide. The goal is to replicate the "epitope," or the specific structural features responsible for biological activity. acs.org

Scaffold Grafting: Attaching essential proteinaceous side chains onto the stable β-Alanyl-L-Leucinamide backbone to ensure proper interaction with the biological target.

Synthesis of such peptidomimetics is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method that allows for the sequential addition of amino acid residues to a growing chain anchored to a solid resin support. nih.govluxembourg-bio.com The process, often referred to as the Merrifield process, builds the peptide from the C-terminus to the N-terminus. youtube.com For a β-Alanyl-L-Leucinamide derivative, the synthesis would commence by anchoring a protected L-Leucinamide to the resin. This would be followed by the coupling of a protected β-alanine residue. The use of N-α-fluorenylmethyloxycarbonyl (Fmoc)-protected β-amino acids is common in this synthetic methodology. nih.gov

The formation of the amide bond between the residues requires an activation step, often carried out using coupling reagents like carbodiimides in conjunction with a hydroxylamine (B1172632) derivative to form a reactive active ester. luxembourg-bio.com This methodology allows for the efficient and controlled construction of the desired peptidomimetic sequence. scripps.edu

Conformational Space and Structural Constraints in β-Peptide Analogues

The inclusion of β-amino acids, such as in β-Alanyl-L-Leucinamide, introduces significant changes to the conformational landscape of a peptide analogue compared to natural α-peptides. The additional methylene (B1212753) group in the backbone increases the number of possible conformers but also gives rise to stable and well-defined secondary structures, even in short sequences. acs.org

Key aspects of the conformational space of β-peptides include:

Secondary Structures: β-peptides are known to form unique and stable secondary structures, including various helices, turns, and sheet-like assemblies. acs.orgacs.org The specific conformation adopted is highly dependent on the substitution pattern and stereochemistry of the constituent β-amino acid residues. rsc.org

Conformational Constraints: Introducing constraints is a powerful strategy to limit the flexibility of a peptide, which can enhance proteolytic stability and binding affinity. nih.gov In β-peptides, conformational restriction can be achieved by using cycloalkane-based β-amino acids. These cyclic residues have a significant structuring effect, promoting the formation of specific and stable folds. rsc.org The β-turn, a common secondary structure implicated in molecular recognition, is a frequent target for mimicry using such constraints. nih.gov

Driving Forces: The assembly and folding of β-peptides are governed by a complex interplay of intermolecular interactions. While it was once thought that conformations within a peptide assembly were uniform, recent findings suggest that β-sheet peptides can exist as an ensemble of interchanging conformations. acs.org

Structural FeatureDescriptionImpact on Peptidomimetic Design
Additional Backbone Carbon The defining feature of β-amino acids.Creates unique folding patterns and provides resistance to proteases.
Stable Secondary Structures β-peptides can form helices, turns, and sheets.Allows for the design of rigid scaffolds that mimic bioactive conformations.
Cyclic β-Amino Acids Incorporation of constrained cyclic residues.Reduces flexibility, enhances stability, and can pre-organize the peptide into a desired shape for target binding. rsc.orgnih.gov
Conformational Ensembles Peptides can exist in multiple, interchanging shapes.Design must account for the dynamic nature of the peptide to effectively mimic its interaction with a target. acs.org

Utilization of Leucinamide Moiety in Complex Peptide-Like Inhibitors (e.g., N3 Inhibitor)

The leucinamide moiety plays a critical role in the design of complex peptide-like inhibitors, exemplified by its use in the potent SARS-CoV-2 main protease (Mpro) inhibitor known as N3. medchemexpress.com Mpro is a cysteine protease essential for viral replication, making it a key target for antiviral drug development. nih.govumn.edu The N3 inhibitor is a peptidomimetic Michael acceptor that forms a covalent bond with the catalytic cysteine (Cys145) in the enzyme's active site. nih.gov

The structure of Mpro's active site is characterized by a series of subsites (S1, S2, S4, etc.) that accommodate the side chains of the substrate or inhibitor. The leucinamide residue of the N3 inhibitor is specifically designed to interact with the S2 subsite. nih.gov

Key Interactions of the Leucinamide Moiety in the N3 Inhibitor:

S2 Subsite Binding: The S2 subsite of Mpro is a well-defined hydrophobic pocket. nih.gov The isobutyl side chain of the leucine residue from the leucinamide moiety fits snugly into this pocket, establishing critical hydrophobic interactions that anchor the inhibitor in the correct orientation for covalent modification.

Hydrogen Bonding: Beyond hydrophobic interactions, the backbone of the leucinamide forms crucial hydrogen bonds with residues in the active site. Molecular dynamics simulations and X-ray crystallography have shown interactions with key residues such as His163 and Glu166, which are vital for recognition and binding. nih.govnih.gov

The rational design of the N3 inhibitor and its analogues demonstrates the importance of optimizing interactions within each subsite. The leucinamide at the P2 position (corresponding to the S2 subsite) is a conserved feature in many potent Mpro inhibitors, highlighting its fundamental role in achieving high-affinity binding. rsc.org

Inhibitor ComponentTarget SubsitePrimary InteractionsRole in Inhibition
Leucinamide Moiety (in N3) S2Hydrophobic interactions with the isobutyl side chain; Hydrogen bonds with the peptide backbone.Anchors the inhibitor in the active site, ensuring proper orientation for covalent bond formation. nih.govnih.gov
Glutamine analog S1Hydrogen bonding.Critical for recognition and productive binding. bris.ac.uk
Michael Acceptor "Warhead" Catalytic Cys145Covalent bond formation.Irreversibly inactivates the enzyme. nih.gov

Structure Activity Relationship Sar of β Alanyl L Leucinamide and Its Derivatives

Computational Approaches to SAR Elucidation

Computational modeling serves as a powerful tool in predicting and understanding the biological activities of peptides and their analogs, thereby guiding synthetic efforts and reducing experimental costs. benthamdirect.comnih.gov For a series of β-Alanyl-L-Leucinamide derivatives, various in silico methods can be employed to build robust SAR models.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. benthamdirect.com These techniques are used to correlate the 3D structural features of molecules with their biological activities. benthamdirect.com For a set of β-Alanyl-L-Leucinamide analogs, a 3D-QSAR study would involve aligning the molecules and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting contour maps provide a visual representation of which regions of the molecule are sensitive to modification, indicating where substitutions might enhance or diminish activity. benthamdirect.com For instance, these models could reveal that bulky substituents on the leucine (B10760876) side chain are favorable for activity, while electronegative groups on the β-alanine are detrimental.

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of β-Alanyl-L-Leucinamide derivatives. nih.govresearchgate.netacs.org By simulating the movement of the peptide over time in a solvated environment, MD can reveal preferred conformations, flexibility, and interactions with biological targets like receptors or enzymes. nih.gov This is particularly important for peptides containing β-amino acids, as the additional backbone flexibility can lead to a complex conformational landscape. researchgate.net MD simulations can help identify low-energy conformations that are likely responsible for biological activity and assess how structural modifications influence these conformations. nih.gov

The table below summarizes key computational methods and their potential applications in the SAR elucidation of β-Alanyl-L-Leucinamide derivatives.

Computational MethodApplication to β-Alanyl-L-Leucinamide SARKey Insights Provided
3D-QSAR (CoMFA/CoMSIA) Correlate 3D molecular fields of derivatives with their biological activity. benthamdirect.comIdentifies steric, electrostatic, and hydrophobic regions critical for activity, guiding targeted modifications. benthamdirect.com
Molecular Dynamics (MD) Simulate conformational behavior in solution or in complex with a biological target. acs.orgElucidates preferred conformations, flexibility, and key intermolecular interactions (e.g., hydrogen bonds). nih.gov
Homology Modeling Construct a 3D model of a target protein if its experimental structure is unknown.Provides a structural basis for subsequent docking studies and rational drug design.
Molecular Docking Predict the binding mode and affinity of derivatives to a target receptor or enzyme.Ranks potential lead compounds and suggests modifications to improve binding.

By integrating these computational approaches, a comprehensive SAR model can be developed, facilitating the in silico design and virtual screening of novel, potent β-Alanyl-L-Leucinamide-based compounds. acs.orgnih.govnih.gov

Correlation of Structural Modifications with Biochemical Activity

The systematic modification of a lead compound is fundamental to SAR studies, allowing for the optimization of its biological profile. For β-Alanyl-L-Leucinamide, modifications can be introduced at several positions, including the L-leucine side chain, the β-alanine backbone, and the C-terminal amide.

Modifications of the L-Leucine Side Chain: The isobutyl side chain of leucine is a key determinant of its hydrophobic character. Altering this group can profoundly impact interactions with the binding pocket of a target protein. Replacing leucine with other amino acids can probe the steric and electronic requirements for activity. For example, substitution with smaller aliphatic residues (e.g., alanine, valine) or larger, more complex residues (e.g., isoleucine, cyclohexylalanine) can define the optimal size and shape of the side chain for biological activity. Introducing aromatic (e.g., phenylalanine, tryptophan) or charged (e.g., lysine, aspartic acid) residues can explore the role of π-π stacking or electrostatic interactions in binding.

Backbone Modifications: The peptide backbone itself offers opportunities for modification. N-methylation of the amide bond between β-alanine and L-leucine can increase metabolic stability by sterically hindering proteolytic enzymes. nih.gov Such modifications can also influence the conformational preferences of the peptide, potentially locking it into a more bioactive shape. researchgate.net Additionally, introducing substituents on the α- or β-carbons of the β-alanine residue can create new chiral centers and further constrain the peptide's conformation.

The following table outlines potential structural modifications to β-Alanyl-L-Leucinamide and their predicted impact on biochemical activity based on established principles in peptide chemistry.

Modification SiteExample ModificationPredicted Effect on Biochemical ActivityRationale
L-Leucine Side Chain Replacement with PhenylalanineMay enhance binding through π-π stacking interactions.Introduction of an aromatic ring allows for new binding modes. mdpi.com
L-Leucine Side Chain Replacement with LysineCould increase solubility and introduce electrostatic interactions.Addition of a charged side chain can alter physicochemical properties and binding. nih.gov
Peptide Backbone N-methylation of the peptide bondIncreased resistance to enzymatic degradation and altered conformation. nih.govSteric hindrance protects the amide bond from proteolysis. researchgate.net
β-Alanine Backbone Introduction of a methyl group on the α-carbonConstrains backbone flexibility, potentially favoring a bioactive conformation.Added steric bulk limits rotational freedom around single bonds. acs.org
C-Terminus Conversion of amide to carboxylic acidIncreased polarity and potential for new hydrogen bonding interactions.Alters the hydrogen bond donor/acceptor profile and overall charge. nih.gov

Influence of β-Amino Acid Incorporation on Conformation and Reactivity

The defining feature of β-Alanyl-L-Leucinamide is the presence of a β-amino acid, which introduces an additional methylene (B1212753) group into the peptide backbone compared to its α-dipeptide counterpart. This seemingly minor change has profound consequences for the molecule's conformational preferences and chemical reactivity. researchgate.netacs.orgacs.org

Conformational Flexibility and Secondary Structure: The extra C-C bond in the β-alanine backbone increases the number of rotatable bonds, leading to greater conformational flexibility. researchgate.net While α-peptides are often constrained to specific regions of the Ramachandran plot, β-peptides can access a wider range of dihedral angles. This flexibility allows short β-amino acid-containing peptides to adopt well-defined secondary structures, such as helices and turns, that are typically associated with longer α-peptides. nih.govrsc.org For example, the β-alanine residue in a cyclic peptide has been shown to be part of a C12-ring structure, a type of turn. nih.gov The incorporation of β-amino acids can thus be a strategy to design short peptides with specific, predictable three-dimensional shapes. nih.gov

Proteolytic Stability: One of the most significant advantages of incorporating β-amino acids into peptides is the enhanced resistance to enzymatic degradation. researchgate.netacs.org Proteases, the enzymes responsible for peptide bond cleavage, have active sites that are stereospecifically adapted to recognize substrates composed of L-α-amino acids. The altered backbone geometry of peptides containing β-amino acids makes them poor substrates for most common proteases, leading to a significantly longer biological half-life. researchgate.net

Reactivity and Binding Affinity: The altered conformation and increased stability of β-amino acid-containing peptides directly influence their reactivity and ability to bind to biological targets. The unique secondary structures they can form may present side chains in novel orientations, allowing for interactions with receptors or enzymes that are not possible for the corresponding α-peptides. acs.orgnih.gov While the increased flexibility can sometimes be entropically unfavorable for binding, the ability to adopt a stable, pre-organized conformation that is complementary to a binding site can lead to high-affinity interactions. researchgate.net The extent to which β-amino acid incorporation affects activity is highly dependent on the specific biological target and the position of the β-residue within the peptide sequence. nih.gov

The table below compares the general properties of dipeptides composed solely of α-amino acids with those containing a β-amino acid like β-Alanyl-L-Leucinamide.

Propertyα-Amino Acid Dipeptide (e.g., Alanyl-Leucinamide)β-Amino Acid Containing Dipeptide (β-Alanyl-L-Leucinamide)
Backbone Structure -[NH-CHR-CO]--[NH-CH₂-CHR-CO]-
Conformational Flexibility Relatively constrained.Increased due to an extra rotatable C-C bond. researchgate.net
Propensity for Secondary Structure Low in short, linear peptides.Can adopt stable turns and helical structures. nih.govrsc.org
Proteolytic Stability Generally susceptible to degradation by proteases.High resistance to common proteases. researchgate.netacs.org
Reactivity/Binding Dependent on the specific sequence and conformation.Can exhibit novel binding modes due to unique conformations. nih.gov

Biochemical Implications and Research Avenues of β Alanyl L Leucinamide in Biological Systems

Neurochemical Modulatory Research: Case Study of Excitin-1 (β-Alanyl-L-Leucine) in Rodent Models

Research into the neurochemical effects of β-alanyl dipeptides has provided compelling evidence of their ability to cross the blood-brain barrier and modulate central nervous system activity. A key example is the closely related dipeptide, β-Alanyl-L-Leucine, also known as Excitin-1. Studies using rodent models have demonstrated that Excitin-1 is orally active and can penetrate the central nervous system, leading to measurable changes in behavior and brain neurochemistry. medchemexpress.com

Upon oral administration, Excitin-1 has been shown to influence motor behavior in rats, significantly increasing locomotor activity as measured by the distance of path and the frequency of rearing behaviors in an open field test. medchemexpress.com This behavioral activation is accompanied by distinct alterations in the levels of key neurotransmitters in specific brain regions. The peptide's metabolites, β-alanine and L-leucine, are also detected in the plasma, indicating its breakdown and potential contribution of its components to systemic and central effects. medchemexpress.com

Detailed neurochemical analysis revealed that Excitin-1 administration impacts monoamine and amino acid concentrations in the cerebral cortex and hypothalamus. medchemexpress.com These findings suggest that the dipeptide or its constituents can modulate the synthesis, release, or metabolism of neurotransmitters, providing a basis for its observed behavioral effects. The ability of dipeptides like tyrosyl-leucine and leucine-histidine to exhibit antidepressant-like or anxiolytic-like activities in mice further supports the concept that small peptides can serve as potent neuromodulators. nih.govnih.gov The research on Excitin-1 provides a solid framework for investigating whether β-Alanyl-L-Leucinamide possesses similar or distinct neuroactive properties.

Table 1: Summary of Observed Effects of Excitin-1 (β-Alanyl-L-Leucine) in Rodent Models

Parameter Observation Affected Brain Regions Reference
Behavioral Activity Increased motor behavior (distance of path, number of rearings) Not Applicable medchemexpress.com
CNS Penetration Detected in cerebral cortex, hypothalamus, hippocampus, olfactory bulb Cerebral Cortex, Hypothalamus, etc. medchemexpress.com
Neurochemical Levels Altered concentrations of monoamines and amino acids Cerebral Cortex, Hypothalamus medchemexpress.com
Metabolism Metabolites (β-alanine, L-leucine) detected in plasma Not Applicable medchemexpress.com

Role in Enzyme Regulation and Modulation

While direct research on the role of β-Alanyl-L-Leucinamide in enzyme regulation is limited, the broader class of peptides is recognized for its capacity to act as modulators of enzyme function. nih.govnih.govrsc.org Peptides can function as enzyme inhibitors or activators, influencing metabolic pathways and cellular signaling.

A well-studied analogue, carnosine (β-alanyl-L-histidine), demonstrates the potential for β-alanyl dipeptides to participate in enzyme regulation. nih.gov Carnosine is known to have multiple physiological roles, including the modulation of enzyme activity, which contributes to its protective effects in tissues like skeletal muscle. nih.gov Bioactive peptides derived from food sources can also influence the activity of redox enzymes, such as superoxide (B77818) dismutase and catalase, by regulating their gene expression or through direct activation. rsc.org

The potential mechanisms by which β-Alanyl-L-Leucinamide could modulate enzymatic activity include:

Allosteric Regulation: Binding to a site on the enzyme other than the active site, inducing a conformational change that alters the enzyme's catalytic efficiency.

Competitive Inhibition: Competing with the natural substrate for binding to the enzyme's active site.

Product Inhibition: As a product of protein degradation, it could potentially inhibit the activity of the peptidases that formed it.

Given that its constituent amino acids are involved in numerous metabolic processes, it is plausible that β-Alanyl-L-Leucinamide could interact with enzymes within these pathways, such as aminotransferases or synthetases, although this remains a key area for future investigation.

Advanced Substrate Probes in Enzymology

In enzymology, substrate probes are crucial for detecting and quantifying enzyme activity. These molecules are designed to be specifically recognized and processed by an enzyme, producing a measurable signal upon conversion. While β-Alanyl-L-Leucinamide itself has not been extensively characterized as a substrate probe, its structure suggests potential utility in studying certain classes of enzymes, particularly peptidases.

Aminopeptidases are a class of exoproteases that cleave amino acids from the N-terminus of proteins and peptides. nih.gov The L-leucinamide component of the dipeptide is a known substrate for leucine (B10760876) aminopeptidase (B13392206), an enzyme that hydrolyzes it to release L-leucine. researchgate.netnih.gov This established interaction suggests that β-Alanyl-L-Leucinamide could serve as a substrate for peptidases with specificity for N-terminal β-alanyl residues or those with broad specificity that can accommodate its structure.

The enzymatic synthesis of β-alanyl peptides has been demonstrated using aminopeptidases, indicating that these enzymes can recognize and process β-alanine at the N-terminal position. nih.govresearchgate.net The hydrolysis of β-Alanyl-L-Leucinamide by a specific peptidase would release β-alanine and L-leucinamide. The detection of these products could form the basis of an enzyme assay. For β-Alanyl-L-Leucinamide to function as an effective probe, its hydrolysis would ideally be linked to a reporter system, such as a chromogenic or fluorogenic molecule, a common strategy for designing sensitive enzyme assays.

Exploration of its Role in Broad Metabolic Networks (e.g., Coenzyme A Synthesis Precursors)

The most direct and well-supported role for β-Alanyl-L-Leucinamide in metabolic networks stems from the established functions of its constituent molecules, β-alanine and L-leucine. Upon hydrolysis by peptidases, the dipeptide would release these two components, which can then enter their respective metabolic pathways.

β-Alanine as a Precursor for Coenzyme A (CoA): β-alanine is a crucial and often rate-limiting precursor for the biosynthesis of pantothenate (Vitamin B5). utexas.edu Pantothenate is, in turn, essential for the synthesis of Coenzyme A, a fundamental cofactor in all living organisms involved in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. researchgate.net

The synthesis pathway involves the enzymatic ligation of β-alanine to pantoate, a reaction catalyzed by pantothenate synthetase, to form pantothenate. researchgate.net Pantothenate is subsequently converted through a series of enzymatic steps to Coenzyme A. researchgate.net Therefore, by serving as a delivery vehicle for β-alanine, β-Alanyl-L-Leucinamide can be considered a precursor to a precursor of CoA synthesis. In some bacteria, the supply of β-alanine is a key regulatory point for the entire CoA biosynthetic pathway. asm.org

L-Leucine in Central Energy Metabolism: L-leucine is an essential branched-chain amino acid (BCAA) whose catabolism is a significant source of energy. The primary metabolic end products of leucine metabolism are acetyl-CoA and acetoacetate, making it an exclusively ketogenic amino acid. wikipedia.org Acetyl-CoA is a critical molecule that enters the citric acid cycle by combining with oxaloacetate. Significantly, the carrier for the acetyl group in this process is Coenzyme A, forming acetyl-CoA.

Thus, the hydrolysis of β-Alanyl-L-Leucinamide provides a fascinating metabolic link: it releases β-alanine, a building block for CoA, and L-leucine, which is catabolized to acetyl-CoA, the primary "client" molecule that utilizes CoA to enter central energy metabolism. creative-proteomics.comnih.gov This dual contribution underscores the potential for this dipeptide to play an integrated role in cellular energy homeostasis.

Table 2: Key Molecules in the Coenzyme A Synthesis Pathway from β-Alanine

Molecule Role Key Enzyme(s) Reference
β-Alanine Precursor Aspartate 1-decarboxylase (in microbes) researchgate.net
D-Pantoate Precursor (Various) researchgate.net
Pantothenate (Vitamin B5) Intermediate; product of β-alanine and pantoate ligation Pantothenate synthetase researchgate.net
4'-Phosphopantetheine Intermediate moiety Pantothenate kinase asm.org
Coenzyme A (CoA) Final Product; essential metabolic cofactor (Various Coa enzymes) researchgate.netnih.gov

Molecular Recognition and Binding Dynamics of β Alanyl L Leucinamide

Theoretical and Computational Modeling of Binding Interactions

Theoretical and computational models are indispensable tools for dissecting the binding interactions of β-Alanyl-L-Leucinamide at an atomic level. nih.gov These models allow for the simulation of molecular motion and the calculation of binding free energies, providing insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations: MD simulations can track the movement of every atom in the β-Alanyl-L-Leucinamide-protein complex over time. This provides a dynamic picture of the binding process, revealing conformational changes and the stability of interactions. For instance, simulations can show how the flexible β-alanyl group allows the molecule to adapt to the topology of the binding site.

Quantum Mechanics (QM) Methods: QM methods are employed to study the electronic details of the interactions, such as the precise nature of hydrogen bonds and van der Waals forces. These calculations can provide highly accurate estimations of interaction energies for key residues within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of β-Alanyl-L-Leucinamide and its biological activity. mdpi.com By analyzing a series of related molecules, QSAR can predict the binding affinity of new analogs and guide the design of more potent compounds.

Table 1: Computational Methods in Binding Interaction Analysis

Computational Method Application to β-Alanyl-L-Leucinamide Key Insights
Molecular Dynamics (MD) Simulating the dynamic interaction with a target protein. Reveals conformational flexibility and stability of the complex.
Quantum Mechanics (QM) Calculating the energy of specific non-covalent interactions. Provides accurate description of hydrogen bonds and electrostatics.
Docking Simulations Predicting the preferred binding pose within a protein active site. Identifies key interacting residues and potential binding modes.
Free Energy Perturbation (FEP) Calculating the relative binding affinities of analogs. Guides lead optimization by predicting the effect of chemical modifications.

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding of β-Alanyl-L-Leucinamide to a protein is mediated by a network of non-covalent interactions. A detailed analysis of these interactions is crucial for understanding the basis of molecular recognition.

Hydrogen Bonding: The amide backbone and the terminal amide and carboxyl groups of β-Alanyl-L-Leucinamide are capable of forming multiple hydrogen bonds with protein residues. The carbonyl oxygen and amide nitrogen atoms act as hydrogen bond acceptors and donors, respectively. These directional interactions are critical for the specificity of binding. researchgate.netnjit.edu

Hydrophobic Interactions: The isobutyl side chain of the L-leucine residue is a key contributor to hydrophobic interactions. libretexts.org This nonpolar group tends to be buried in hydrophobic pockets of the target protein, displacing water molecules and leading to a favorable increase in entropy. researchgate.netnjit.edulibretexts.org The strength of these interactions is proportional to the surface area of the nonpolar group that is removed from contact with water. libretexts.org

Electrostatic Interactions: The terminal amino and carboxyl groups of the dipeptide can be charged at physiological pH, leading to electrostatic interactions with charged residues on the protein surface. These long-range interactions can help to orient the ligand as it approaches the binding site.

Table 2: Key Interactions of β-Alanyl-L-Leucinamide with a Hypothetical Protein Target

Interaction Type β-Alanyl-L-Leucinamide Moiety Potential Protein Partner Residues Contribution to Binding
Hydrogen Bond Amide N-H (donor) Asp, Glu (side chain C=O) Specificity and affinity
Hydrogen Bond Amide C=O (acceptor) Arg, Lys (side chain N-H) Specificity and affinity
Hydrophobic Leucine (B10760876) isobutyl side chain Val, Leu, Ile, Phe Affinity and orientation
Electrostatic N-terminal -NH3+ Asp, Glu (side chain COO-) Long-range attraction
van der Waals Entire molecule All proximal residues General attractive forces

Application of X-ray Crystallography in Elucidating Interaction Modes

X-ray crystallography is a powerful experimental technique that provides a high-resolution, three-dimensional structure of the β-Alanyl-L-Leucinamide-protein complex. nih.govnih.govfrontiersin.org This static picture reveals the precise geometry of the binding pocket and the detailed interactions between the ligand and the protein.

By crystallizing the protein in the presence of β-Alanyl-L-Leucinamide, it is possible to determine the exact coordinates of each atom in the bound state. This information is invaluable for:

Confirming Binding Modes: The crystallographic data can validate or refute binding poses predicted by computational docking studies.

Identifying Key Residues: It allows for the unambiguous identification of the amino acid residues that are in direct contact with the ligand.

Visualizing Water-Mediated Interactions: The structure can reveal the role of bridging water molecules in mediating interactions between the ligand and the protein.

Guiding Drug Design: The detailed structural information provides a rational basis for designing new molecules with improved affinity and selectivity.

Table 3: Hypothetical Crystallographic Data for a β-Alanyl-L-Leucinamide-Protein Complex

Parameter Value Significance
PDB ID (Hypothetical) Unique identifier in the Protein Data Bank
Resolution (Å) 2.1 Level of detail in the electron density map
Space Group P2₁2₁2₁ Symmetry of the crystal lattice
R-factor / R-free 0.19 / 0.22 Measures of the quality of the structural model
Key H-Bonds (Ligand-Protein) N-H...O=C (Asp122), C=O...H-N (Arg58) Specific interactions stabilizing the complex
Hydrophobic Contacts Leu side chain with Val34, Ile45, Phe89 pocket Major contributor to binding affinity

Influence of Molecular Geometry on Recognition Specificity

The specific three-dimensional arrangement of atoms in β-Alanyl-L-Leucinamide, its molecular geometry, is a critical determinant of its recognition specificity. The stereochemistry of the L-leucine residue and the conformational flexibility of the β-alanine linker play significant roles.

Chirality: The L-configuration of the leucine residue is crucial for fitting into a specific chiral binding pocket. The D-enantiomer would likely clash with the protein and would not be able to form the same network of interactions.

Conformational Flexibility: The β-alanine residue introduces a degree of flexibility into the dipeptide backbone that is not present in peptides composed solely of α-amino acids. This allows β-Alanyl-L-Leucinamide to adopt a wider range of conformations, potentially enabling it to bind to proteins that cannot accommodate more rigid ligands. However, this flexibility can also come at an entropic cost upon binding.

Table 4: Impact of Geometric Features on Binding

Geometric Feature Description Impact on Recognition Specificity
L-Leucine Stereocenter The specific (S)-configuration at the α-carbon. Essential for correct orientation in a chiral binding pocket.
Isobutyl Side Chain The branched, nonpolar side chain of leucine. Dictates the shape and size of the required hydrophobic pocket.
β-Alanine Linker The flexible -CH₂-CH₂- backbone segment. Allows for conformational adjustments to optimize fit in the binding site.
Peptide Bond The rigid and planar amide linkage. Provides structural integrity and hydrogen bonding capabilities.

Future Directions and Emerging Research Perspectives for β Alanyl L Leucinamide

Advanced Biocatalytic Applications

The industrial synthesis of dipeptides like β-Alanyl-L-Leucinamide is increasingly moving towards biocatalytic methods, which offer milder reaction conditions and higher specificity compared to traditional chemical synthesis. frontiersin.org Future research is focused on developing and optimizing these green methodologies. Key areas of advancement include the use of engineered enzymes and whole-cell biocatalyst systems.

One promising approach involves the use of aminopeptidases. For instance, S9 aminopeptidase (B13392206) from Streptomyces thermocyaneoviolaceus has been shown to synthesize β-alanyl peptides using a β-Ala-benzyl ester as the acyl donor. nih.gov This enzyme exhibits broad substrate specificity, suggesting its potential for adaptation to produce β-Alanyl-L-Leucinamide. nih.gov Further protein engineering of such enzymes could enhance their catalytic efficiency and specificity for L-leucinamide as the acyl acceptor.

Whole-cell biocatalysis is another significant frontier, as it eliminates the need for costly enzyme purification and provides a stable cellular environment with inherent cofactor regeneration. spinchem.comunimi.it Genetically engineered microorganisms, such as E. coli, can be designed to overexpress specific ligases or synthetases. For example, a novel L-amino acid ligase (Lal) has been successfully used in an engineered E. coli chassis for the high-yield production of the Leucine-Leucine dipeptide. acs.org This system, which includes strategies for ATP recycling, could be adapted for the synthesis of β-Alanyl-L-Leucinamide by modifying the enzyme's substrate specificity to utilize β-alanine and L-leucinamide. The table below outlines potential enzymatic strategies for this synthesis.

Biocatalytic StrategyEnzyme/System ExamplePotential Application for β-Alanyl-L-Leucinamide SynthesisKey Advantages
Enzymatic Synthesis S9 Aminopeptidase (S. thermocyaneoviolaceus) nih.govDirect ligation of a β-alanine ester (acyl donor) and L-leucinamide (acyl acceptor).High specificity, mild reaction conditions.
Whole-Cell Biocatalysis Engineered E. coli expressing L-amino acid ligase (Lal) acs.orgAdaptation of Lal to recognize and ligate β-alanine and L-leucinamide within the cell.No enzyme purification, cofactor regeneration, increased enzyme stability. spinchem.com
Cascade Reactions Dual-enzyme systems (e.g., Aspartate ammonia-lyase and ADC) frontiersin.orgMulti-enzyme pathway engineered in a host organism to first produce β-alanine from a cheap precursor, followed by ligation to L-leucinamide.Use of inexpensive starting materials, integrated multi-step synthesis.

Future work will likely focus on immobilizing these biocatalysts to improve reusability and process stability, as has been demonstrated for cyclodipeptide synthases. acs.org Combining biocatalysis with flow chemistry also represents an opportunity to develop highly efficient, continuous manufacturing processes for dipeptides. unimi.it

Computational Drug Design Strategies

Computational, or in silico, methods are becoming indispensable tools in drug discovery, offering a rapid and cost-effective way to identify and optimize therapeutic candidates before undertaking expensive laboratory synthesis and testing. pepdd.com For a molecule like β-Alanyl-L-Leucinamide, these strategies can be employed to predict its potential biological targets and refine its structure to enhance therapeutic activity.

Structure-Based Drug Design (SBDD) is a primary approach where the three-dimensional structure of a target protein is known. pepdd.com If a potential protein target for β-Alanyl-L-Leucinamide is identified, molecular docking simulations can predict the most likely binding pose and affinity of the dipeptide within the protein's active site. researchgate.net This information allows for the rational design of derivatives with improved binding. For example, computational methods have been used to design variants of the GE11 peptide with enhanced binding affinity to the Epidermal Growth Factor Receptor (EGFR). univie.ac.at A similar approach could be used to modify the β-alanyl or L-leucinamide portions of the molecule to improve interactions with a target.

When the structure of the target is unknown, Ligand-Based Drug Design (LBDD) can be utilized. This method relies on the knowledge of other molecules that bind to the target of interest. nih.gov By comparing the structure of β-Alanyl-L-Leucinamide to known active ligands, pharmacophore models can be developed to identify the key chemical features required for biological activity.

Future computational studies on β-Alanyl-L-Leucinamide could involve the following steps:

Target Identification: Using reverse docking or proteome-wide screening simulations to identify potential protein binding partners.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the dipeptide-protein complex to assess the stability of the interaction over time. researchgate.netnih.gov

Lead Optimization: Applying in silico modifications to the peptide backbone or side chains to enhance properties like binding affinity, selectivity, and metabolic stability. acs.org

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues.

These computational approaches can significantly accelerate the discovery process, guiding the synthesis of new peptide derivatives with higher therapeutic potential. nih.gov

Development of Novel Biochemical Probes

Biochemical probes are essential tools for studying biological processes, allowing researchers to detect and track molecules of interest within complex cellular environments. Dipeptides are increasingly being used as core components of such probes due to their biocompatibility and specific recognition by certain enzymes. nih.govelsevierpure.com

The L-leucinamide moiety of β-Alanyl-L-Leucinamide makes it a candidate for developing probes targeting enzymes like aminopeptidases, which often recognize and cleave peptides with specific N-terminal residues. The core concept is to attach a reporter molecule, such as a fluorophore, to the dipeptide. In its intact state, the probe's fluorescence might be quenched. Upon enzymatic cleavage of the amide bond in L-leucinamide, the fluorophore would be released, leading to a detectable "turn-on" signal. This strategy has been successfully employed in probes for dipeptidyl peptidase 4 (DPP-4), where a recognition dipeptide is linked to a fluorophore that is quenched until cleaved by the enzyme. rsc.org

Future research could focus on creating a β-Alanyl-L-Leucinamide-based probe by:

Attaching a Fluorophore: Conjugating a fluorescent molecule (e.g., coumarin, fluorescein) to the N-terminus (the β-alanine residue).

Incorporating a Quencher: Designing the probe so that the fluorescence is quenched through mechanisms like Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PeT) in the intact molecule. rsc.org

Optimizing the Recognition Motif: Ensuring that the β-Alanyl-L-Leucinamide sequence is selectively recognized and cleaved by the target enzyme over other proteases.

Furthermore, self-assembling dipeptides can form fluorescent nanoparticles, offering a platform for developing novel imaging probes. nih.govscispace.com By modifying β-Alanyl-L-Leucinamide to induce self-assembly, it may be possible to create biocompatible nanoprobes for cellular imaging applications. The development of such probes would provide valuable tools for studying enzyme activity in real-time and for diagnostic applications. nih.gov

Mechanistic Insights into Biological Roles

While the specific biological functions of β-Alanyl-L-Leucinamide are not yet fully characterized, emerging research on its constituent amino acids and related dipeptides provides a foundation for future investigation into its potential roles and mechanisms of action.

The β-alanine component is well-known as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle. nih.gov Carnosine acts as a potent intracellular pH buffer, helping to delay muscle fatigue during high-intensity exercise. nih.govmedicalnewstoday.comnih.gov It also possesses antioxidant and anti-glycation properties. carnosyn.com Therefore, it is plausible that β-Alanyl-L-Leucinamide could be hydrolyzed in the body to release β-alanine, thereby contributing to the intramuscular carnosine pool and influencing exercise performance and cellular protection against oxidative stress.

The L-leucine component is a branched-chain amino acid (BCAA) that plays a critical role in stimulating muscle protein synthesis (MPS), primarily through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.gov Studies on other leucine-containing dipeptides, such as dileucine, suggest they may be absorbed differently and could have distinct physiological effects compared to leucine (B10760876) alone. nih.gov Research on Leu-Lys dipeptides has demonstrated anti-aging effects in C. elegans, attributed to the suppression of oxidative and glycative stress. nih.gov This suggests that β-Alanyl-L-Leucinamide could have similar protective functions.

Future research should investigate the following potential mechanisms:

Metabolic Fate: Determining whether β-Alanyl-L-Leucinamide is absorbed intact or hydrolyzed into its constituent amino acids, and how this impacts bioavailability and downstream effects.

Cell Signaling: Investigating if the intact dipeptide can act as a signaling molecule itself, potentially interacting with cell surface receptors or intracellular pathways like the mTOR pathway. frontiersin.orgnih.govamericanpeptidesociety.org

Bioactivity: Exploring potential therapeutic activities, such as antimicrobial or anticancer effects, as has been observed with other leucine-containing peptides. mdpi.com

The table below summarizes the potential roles based on the compound's constituents.

ComponentKnown Biological RolePotential Implication for β-Alanyl-L-Leucinamide
β-Alanine Precursor to Carnosine; pH buffering; antioxidant. nih.govcarnosyn.comMay increase muscle carnosine levels, enhancing exercise performance and providing cellular protection.
L-Leucine Stimulates muscle protein synthesis (mTORC1 pathway); anabolic activator. nih.govCould promote muscle growth and repair, potentially with unique efficacy as a dipeptide.
Dipeptide Structure Can have unique absorption and signaling properties. nih.govnih.govMay act as a signaling molecule or exhibit novel bioactivities such as anti-aging or antimicrobial effects. nih.govmdpi.com

By elucidating these mechanisms, a clearer understanding of the physiological significance and therapeutic potential of β-Alanyl-L-Leucinamide can be achieved.

Q & A

Q. What integrative approaches combine structural and functional data to refine drug design?

  • Methodology : Couple cryo-EM or NMR-derived conformational data with functional mutagenesis (e.g., alanine scanning of MPro active sites). Machine learning models trained on structure-activity relationship (SAR) datasets can predict novel derivatives with optimized binding and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.